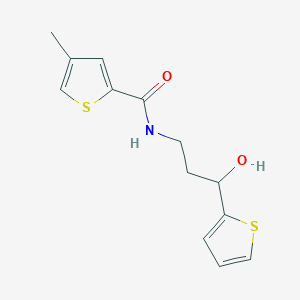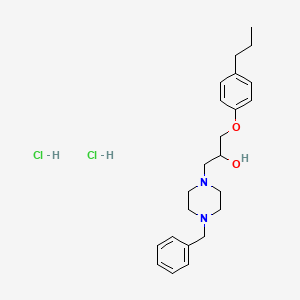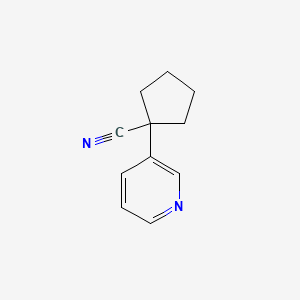
1-Pyridin-3-yl-cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-3-yl-cyclopentanecarbonitrile is a compound that can be associated with densely substituted pyridine derivatives. These derivatives are significant in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The compound itself is not explicitly synthesized in the provided papers, but the methods and structures discussed can be related to its synthesis and properties.
Synthesis Analysis
The synthesis of densely substituted pyridine derivatives, which are structurally related to this compound, can be achieved through a formal [4+2] cycloaddition reaction. This method involves the use of 1-methyl-1,3-(ar)enynes and nitriles, where the nitrile functions as a partial nitrogen source for pyridine synthesis. The reaction is facilitated by two alkali metal salts that enable C(sp3)-H bond activation with excellent chemo- and regioselectivities. The rate-limiting step in this process is the addition of a metalated imine intermediate to an intramolecular alkyne .
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be elucidated using X-ray diffraction techniques. For instance, the structure of a novel pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail, revealing the existence of the compound as a 3-hydroxy tautomer . Although this specific structure is not directly related to this compound, the analytical approach is relevant for understanding its molecular structure.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be explored through various chemical reactions. For example, the Cp*Co(III)-catalyzed synthesis of cyclopenta[b]carbazoles from 1-(pyridin-2-yl)-indoles and diynes involves dual C-H activation and domino cyclizations, demonstrating excellent regioselectivity and high efficiency . Additionally, the bromination of bis(pyridin-2-yl) diselenide and subsequent reaction mechanisms provide insights into the reactivity of pyridine-containing compounds . These studies highlight the diverse chemical reactions that pyridine derivatives can undergo, which may be applicable to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The synthesis methods and molecular structures discussed in the papers suggest that such compounds are likely to have significant aromatic character due to the pyridine ring, which can affect their physical properties like solubility and boiling points. The chemical properties, such as reactivity towards electrophiles or nucleophiles, can also be deduced from the discussed chemical reactions and the presence of functional groups like nitriles and alkynes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Catalysis
- Advances in the synthesis of 2,6-di(pyrazol-1-yl)pyridine derivatives, closely related to 1-Pyridin-3-yl-cyclopentanecarbonitrile, have led to the development of multi-functional spin-crossover switches and their use in catalysis (Halcrow, 2014).
Antiviral Activities
- Pyridopyrazolotriazines, a class of compounds incorporating pyridine-5-carbonitrile structure, were synthesized and found to have potential antiviral activities (Attaby et al., 2007).
Crystal Structure and Molecular Interactions
- A study on quaternized pyridin-3-ylidene malonitrile derivatives provided insights into their crystal structure and molecular interactions, highlighting their potential in material science (Shestopalov et al., 1991).
Sensor Development
- Pyridine-based derivatives were designed and synthesized for use as naked-eye sensors for rapid detection of mercury(II) in aqueous solutions, demonstrating their potential in environmental monitoring (Pan et al., 2015).
Organic Light Emitting Diodes (OLEDs)
- 3-(1H-Pyrazol-1-yl)pyridine, a compound related to this compound, was used to construct bipolar host materials for high-efficiency blue, green, and white phosphorescent OLEDs, indicating its significance in advanced electronic applications (Li et al., 2016).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-Pyridin-3-yl-cyclopentanecarbonitrile are not available, research on pyridine-containing compounds is ongoing, with a focus on their potential medicinal applications . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Eigenschaften
IUPAC Name |
1-pyridin-3-ylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELFWLSHOSXXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

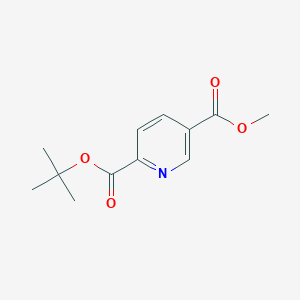

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)

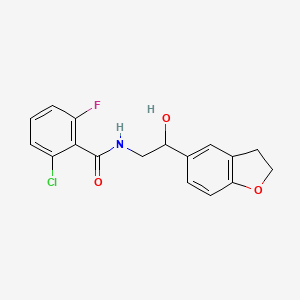
![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)
![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)


